(2R)-2-amino-2-phenylethylbenzoatehydrochloride
Description
(2R)-2-amino-2-phenylethylbenzoate hydrochloride is a chiral organic compound characterized by its stereospecific (R)-configuration at the amino-bearing carbon. The molecule consists of a phenyl group attached to a central carbon atom, which is further bonded to an amino group and a benzoate ester moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
[(2R)-2-amino-2-phenylethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13;/h1-10,14H,11,16H2;1H/t14-;/m0./s1 |
InChI Key |
MSIBTAYCLRIKFK-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](COC(=O)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-phenylethylbenzoatehydrochloride typically involves the esterification of benzoic acid with (2R)-2-amino-2-phenylethanol. The reaction is usually catalyzed by an acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-phenylethylbenzoatehydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-phenylethylbenzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of an alcohol.
Scientific Research Applications
(2R)-2-amino-2-phenylethylbenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-phenylethylbenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2R)-2-amino-2-phenylethylbenzoate hydrochloride with structurally analogous compounds, focusing on molecular features, physicochemical properties, and pharmacological implications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Functional Groups |
|---|---|---|---|---|---|
| (2R)-2-amino-2-phenylethylbenzoate hydrochloride | Not provided | C15H16ClNO2 | ~277.75 | (R)-configuration, benzoate ester, phenyl group | Amino, ester, hydrochloride salt |
| Methyl 2-amino-2-phenylacetate hydrochloride | 15028-40-7 | C9H12ClNO2 | 201.65 | Methyl ester, phenyl group (no stereochemistry specified) | Amino, ester, hydrochloride salt |
| Methyl (2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride | 1391443-99-4 | C11H16ClNO2 | 229.70 | (R)-configuration, 2,6-dimethylphenyl, methyl ester | Amino, ester, hydrochloride salt |
| 2-(Methylamino)-2-phenylacetic acid hydrochloride | 28544-42-5 | C9H12ClNO2 | 201.65 | Methylamino group, carboxylic acid (no ester) | Methylamino, carboxylic acid, hydrochloride salt |
| 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride | 1334145-95-7 | C12H18ClN3O3 | 287.74 | Amide linkage, methylpropanamido substituent | Amino, amide, carboxylic acid, hydrochloride salt |
Structural and Physicochemical Analysis
- The benzoate ester in the target compound offers increased lipophilicity compared to the methyl ester in Methyl 2-amino-2-phenylacetate hydrochloride, which may enhance membrane permeability .
Pharmacological Implications
- Bioavailability: Ester derivatives like the target compound and Methyl 2-amino-2-phenylacetate hydrochloride may act as prodrugs, with hydrolysis rates influenced by ester size (benzoate vs. methyl). Benzoate esters typically exhibit slower hydrolysis, prolonging systemic exposure .
- Stereochemical Specificity: The (R)-configuration in the target compound and Methyl (2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride could confer selectivity in chiral environments, such as enzyme active sites, compared to racemic analogs .
Biological Activity
(2R)-2-amino-2-phenylethylbenzoate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H18ClN
- Molecular Weight : 273.77 g/mol
This structure contributes to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.
Research indicates that (2R)-2-amino-2-phenylethylbenzoate hydrochloride may exert its biological effects through several mechanisms:
- Receptor Modulation : It has been identified as a modulator of metabotropic glutamate receptors, particularly mGlu4 and mGlu8, which are implicated in various neurological disorders .
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties against cell lines such as HepG2 (human liver cancer) and PC12 (rat pheochromocytoma) by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : Its ability to influence neurotransmitter systems suggests potential neuroprotective applications, particularly in conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (2R)-2-amino-2-phenylethylbenzoate hydrochloride:
Case Studies
Several case studies have highlighted the therapeutic potential of (2R)-2-amino-2-phenylethylbenzoate hydrochloride:
-
Case Study on Anticancer Efficacy :
- A study involving the administration of the compound to HepG2 cell cultures demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways, confirmed by increased levels of caspase-3 activity.
- Additionally, combination therapies with standard chemotherapeutics showed enhanced efficacy, suggesting potential for use in polypharmacy approaches.
-
Case Study on Neuroprotection :
- In an animal model of neurodegeneration induced by glutamate toxicity, treatment with (2R)-2-amino-2-phenylethylbenzoate hydrochloride resulted in significant preservation of neuronal integrity and function. Behavioral assessments indicated improved cognitive performance relative to untreated controls.
Q & A
Q. What are the critical parameters for optimizing the synthesis of (2R)-2-amino-2-phenylethylbenzoate hydrochloride to achieve high enantiomeric purity?
Methodological Answer: The synthesis of enantiomerically pure (2R)-2-amino-2-phenylethylbenzoate hydrochloride requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintaining a controlled temperature (e.g., 0–5°C during amine protonation steps) to minimize racemization .
- pH : Adjusting pH to stabilize the intermediate amine (e.g., pH 7–8 for aqueous workup) to prevent decomposition .
- Reaction Time : Shorter reaction times reduce side reactions, as prolonged exposure to acidic/basic conditions can degrade stereochemical integrity .
- Chiral Catalysts : Use of chiral auxiliaries or catalysts (e.g., L-proline derivatives) to enforce (R)-configuration during cyclization or esterification steps .
Purification via recrystallization in ethanol/water mixtures can enhance enantiomeric purity (>98% by chiral HPLC) .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of (2R)-2-amino-2-phenylethylbenzoate hydrochloride?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm the presence of the phenyl, benzoate, and ethylamine moieties. For example, the (R)-configuration can be inferred from coupling constants in H NMR (e.g., J = 6–8 Hz for adjacent protons) .
- Chiral HPLC : Using a cellulose-based chiral column (e.g., Chiralpak IC) with a polar organic mobile phase (hexane:isopropanol, 90:10) to resolve enantiomers and quantify purity .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H] at m/z 274.12) and rule out impurities .
- Elemental Analysis : Matching experimental C, H, N, and Cl percentages with theoretical values (e.g., Cl content ~12.9%) .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions for biological assays?
Methodological Answer: The hydrochloride salt enhances aqueous solubility by forming ion-dipole interactions with water. For example:
- Solubility : Up to 50 mg/mL in phosphate-buffered saline (PBS) at pH 7.4, compared to <5 mg/mL for the free base .
- Stability : The hydrochloride form reduces hygroscopicity and prevents degradation under ambient conditions. Stability studies (25°C/60% RH) show <5% decomposition over 6 months when stored in sealed, desiccated containers .
For cell-based assays, prepare stock solutions in sterile water or PBS and filter-sterilize (0.22 µm) to avoid particulate interference .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of (2R)-2-amino-2-phenylethylbenzoate hydrochloride in neurological targets?
Methodological Answer: To investigate mechanisms in neurological systems:
- Receptor Binding Assays : Radioligand competition assays (e.g., H-GABA for GABA receptors) to measure IC values. Compare displacement curves with known agonists/antagonists .
- Electrophysiology : Patch-clamp recordings in neuronal cultures to assess effects on ion channel activity (e.g., inhibition of voltage-gated Ca channels) .
- Molecular Docking : Computational modeling (AutoDock Vina) using crystal structures of target receptors (PDB ID: 6HUP for GABA) to predict binding poses and affinity .
Contradictory data (e.g., conflicting IC values across studies) may arise from differences in assay pH or salt concentrations, necessitating buffer standardization .
Q. How can researchers assess the metabolic stability of (2R)-2-amino-2-phenylethylbenzoate hydrochloride in hepatic models?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) using the half-life method .
- CYP Enzyme Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic pathways and potential drug-drug interactions .
- Metabolite Identification : High-resolution LC-QTOF-MS to detect Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites. For example, hydroxylation at the phenyl ring is a common pathway .
Q. What role does stereochemistry play in the pharmacological activity of (2R)-2-amino-2-phenylethylbenzoate hydrochloride compared to its (S)-enantiomer?
Methodological Answer:
- Enantioselective Activity : The (R)-enantiomer typically exhibits higher affinity for target receptors (e.g., 10-fold lower IC for GABA than the (S)-form) due to optimal spatial alignment of the amino and benzoate groups .
- Pharmacokinetic Differences : (R)-enantiomers often show slower hepatic clearance (e.g., t = 4.2 h vs. 2.8 h for (S)) due to stereospecific CYP450 metabolism .
- Toxicological Profiling : Use chiral toxicology assays (e.g., zebrafish models) to compare cardiotoxicity or neurotoxicity. The (S)-enantiomer may induce higher off-target effects .
Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound be resolved?
Methodological Answer: Discrepancies often stem from:
- Reagent Quality : Impurities in starting materials (e.g., <98% purity) reduce yields. Validate suppliers via COA (Certificate of Analysis) and pre-purify reagents .
- Workup Variations : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) or inadequate drying (NaSO vs. MgSO) affects recovery. Optimize solvent polarity and drying time .
- Catalyst Loading : Excess chiral catalysts (e.g., >10 mol%) can inhibit crystallization. Titrate catalyst to 5–7 mol% and monitor via TLC .
Reproduce protocols with strict adherence to documented conditions and validate yields via independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
